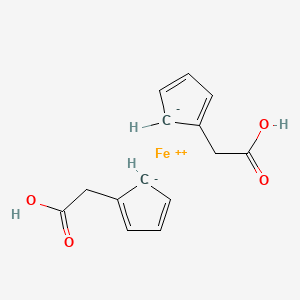
(R)-3-(Hydroxymethyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Hydroxymethyl)piperazine-2,5-dione is a chiral compound belonging to the class of piperazine-2,5-diones. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Hydroxymethyl)piperazine-2,5-dione typically involves the cyclization of dipeptides or the construction from an already established core. One common method involves the self-condensation of DL-amino acid esters without solvent, which results in the formation of racemic piperazine-2,5-diones . Another approach involves the condensation of methoxylated benzaldehydes to form (Z,Z)-(benzylidene)piperazine-2,5-diones, which can then be hydrogenated to yield the desired product .
Industrial Production Methods: Industrial production methods for ®-3-(Hydroxymethyl)piperazine-2,5-dione often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced chromatographic techniques and crystallization methods is common to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: ®-3-(Hydroxymethyl)piperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, a solution of sulfur in dimethylformamide can act as an oxidant, resulting in the dehydrogenation of certain N-blocked piperazine-2,5-dione derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of ®-3-(Hydroxymethyl)piperazine-2,5-dione include sulfur in dimethylformamide for oxidation and lead tetra-acetate for acetoxylation . Hydrogenation reactions often employ palladium or platinum catalysts under mild conditions to achieve the desired reduction products .
Major Products Formed: The major products formed from these reactions include acetoxylated derivatives and various isomers, such as cis and trans isomers, depending on the reaction conditions and reagents used .
Scientific Research Applications
®-3-(Hydroxymethyl)piperazine-2,5-dione has a wide range of scientific research applications. In chemistry, it serves as a scaffold for the development of bioactive molecules . In biology and medicine, it is used in the synthesis of various pharmaceuticals due to its biological activity and ability to interact with different molecular targets . Additionally, it finds applications in the industry for the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(Hydroxymethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to form stable complexes with enzymes and receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ®-3-(Hydroxymethyl)piperazine-2,5-dione include other piperazine-2,5-dione derivatives, such as substituted piperazine-2,5-diones and diketopiperazines .
Uniqueness: What sets ®-3-(Hydroxymethyl)piperazine-2,5-dione apart from other similar compounds is its specific chiral configuration and the presence of the hydroxymethyl group, which can significantly influence its biological activity and chemical reactivity. This unique structure allows for the development of highly selective and potent bioactive molecules .
Properties
IUPAC Name |
3-(hydroxymethyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-2-3-5(10)6-1-4(9)7-3/h3,8H,1-2H2,(H,6,10)(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWMPSYJSYTSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(9-Chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate;hydrate](/img/structure/B12100172.png)
![[2-Methyl-5-(2-methylbutanoyloxy)-6-[[4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B12100177.png)

![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B12100183.png)


![2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide](/img/structure/B12100201.png)



![2-Butenedioic acid, 2-[(2-Methoxyphenyl)aMino]-, 1,4-diMethyl ester](/img/structure/B12100230.png)


